![molecular formula C13H20ClN B13274068 [(2-Chlorophenyl)methyl](2-ethylbutyl)amine](/img/structure/B13274068.png)
[(2-Chlorophenyl)methyl](2-ethylbutyl)amine
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Overview
Description
(2-Chlorophenyl)methylamine is an organic compound with the molecular formula C13H20ClN and a molecular weight of 225.76 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to a methyl group, which is further connected to an ethylbutylamine chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)methylamine typically involves the reaction of 2-chlorobenzyl chloride with 2-ethylbutylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of (2-Chlorophenyl)methylamine follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-Chlorophenyl)methylamine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The chlorophenyl group plays a crucial role in binding to the active site of the target molecule, while the ethylbutylamine chain influences the compound’s overall conformation and reactivity .
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenyl)methylamine
- (2-Chlorophenyl)methylamine
- (2-Chlorophenyl)methylamine
Uniqueness
(2-Chlorophenyl)methylamine is unique due to its specific combination of a chlorophenyl group and an ethylbutylamine chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
(2-Chlorophenyl)methylamine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : N-(2-chlorobenzyl)-N-ethylamine
- Molecular Formula : C13H17ClN
- Molecular Weight : 223.73 g/mol
- Physical State : Liquid at room temperature
- Purity : ≥95% .
Antimicrobial Properties
Research indicates that (2-Chlorophenyl)methylamine exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest the compound could be a candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that (2-Chlorophenyl)methylamine can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways and the modulation of apoptotic proteins.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
A549 (Lung Cancer) | 20 |
These results highlight the potential of this compound as an anticancer agent, warranting further investigation in preclinical models .
The biological activity of (2-Chlorophenyl)methylamine is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Interaction : It potentially interacts with neurotransmitter receptors, influencing cellular signaling pathways.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, leading to increased permeability and cell death .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the compound's effectiveness against multi-drug resistant bacteria. Results showed a significant reduction in bacterial load in treated groups compared to controls.
- Cancer Research : In a preclinical trial involving mice with induced tumors, administration of (2-Chlorophenyl)methylamine resulted in a marked decrease in tumor size and improved survival rates compared to untreated controls .
Properties
Molecular Formula |
C13H20ClN |
---|---|
Molecular Weight |
225.76 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-ethylbutan-1-amine |
InChI |
InChI=1S/C13H20ClN/c1-3-11(4-2)9-15-10-12-7-5-6-8-13(12)14/h5-8,11,15H,3-4,9-10H2,1-2H3 |
InChI Key |
VCGHRNAIBQBARO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CNCC1=CC=CC=C1Cl |
Origin of Product |
United States |
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